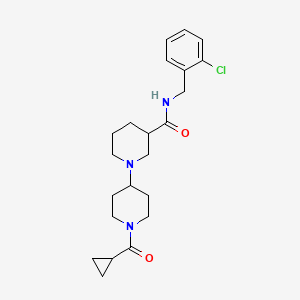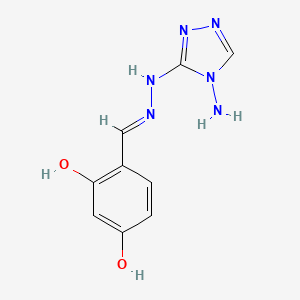
N-(2-chlorobenzyl)-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorobenzyl)-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as CC3 and belongs to the class of piperidine-based compounds. CC3 has shown promising results in various studies, indicating its potential as a therapeutic agent for various diseases.
Wirkmechanismus
CC3 acts as a competitive inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, CC3 increases the concentration of dopamine in the synaptic cleft, leading to an increase in dopamine signaling.
Biochemical and Physiological Effects:
CC3 has been found to have various biochemical and physiological effects. Studies have shown that CC3 can increase the release of dopamine in the brain, leading to an increase in dopamine signaling. CC3 has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
CC3 has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various studies. However, CC3 also has some limitations. Its mechanism of action is not yet fully understood, and more research is needed to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the research of CC3. One potential direction is to study its potential as a therapeutic agent for various neurological disorders, such as Parkinson's disease and schizophrenia. Another potential direction is to investigate its potential as an anti-cancer agent. Further research is also needed to determine the safety and efficacy of CC3 in humans.
In conclusion, CC3 is a promising compound that has shown potential as a therapeutic agent for various diseases. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of CC3 as a therapeutic agent.
Synthesemethoden
The synthesis of CC3 involves the reaction of 1,4'-bipiperidine-3-carboxylic acid with cyclopropylcarbonyl chloride in the presence of a base. The resulting product is then treated with 2-chlorobenzylamine to obtain CC3.
Wissenschaftliche Forschungsanwendungen
CC3 has been extensively studied for its potential therapeutic applications. Studies have shown that CC3 can act as a potent inhibitor of the dopamine transporter, which plays a crucial role in the regulation of dopamine levels in the brain. CC3 has also been found to inhibit the growth of cancer cells, indicating its potential as an anti-cancer agent.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-[1-(cyclopropanecarbonyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30ClN3O2/c23-20-6-2-1-4-17(20)14-24-21(27)18-5-3-11-26(15-18)19-9-12-25(13-10-19)22(28)16-7-8-16/h1-2,4,6,16,18-19H,3,5,7-15H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYFBFGQHYHYFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C(=O)C3CC3)C(=O)NCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-({2-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]hydrazino}carbonyl)-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B6086059.png)

![(1-{[2-(2,3-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinyl)methanol](/img/structure/B6086086.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B6086088.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-[(tetrahydro-2H-pyran-2-ylmethyl)amino]nicotinamide](/img/structure/B6086090.png)
![1-{2-[1-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-2-piperidinyl]ethyl}-2-pyrrolidinone](/img/structure/B6086098.png)
![[4-(2-chlorobenzyl)-1-(2-methoxy-1-methylethyl)-4-piperidinyl]methanol](/img/structure/B6086104.png)
![[2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/structure/B6086111.png)

![N-[1-(2-phenylethyl)-3-piperidinyl]-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B6086126.png)
![N-(1-benzothien-5-ylmethyl)-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6086130.png)
![N-(2-fluorophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B6086141.png)
![ethyl 1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6086151.png)